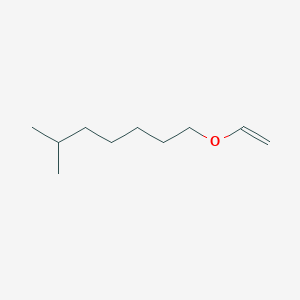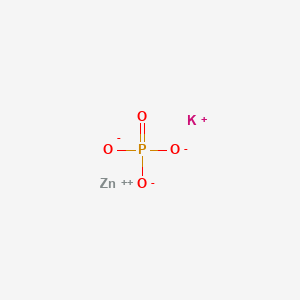
Potassium zinc phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium zinc phosphate (KZP) is a white crystalline powder that belongs to the family of inorganic phosphates. It is widely used in various fields, including the medical, agricultural, and industrial sectors. KZP is a versatile compound with numerous applications, including as a fertilizer, food additive, and as a catalyst in chemical reactions.
作用機序
The mechanism of action of Potassium zinc phosphate is not fully understood, but it is believed to be related to its chemical and physical properties. This compound has a high surface area and a porous structure, which allows it to adsorb and release molecules. It is also believed that this compound can interact with biological molecules, such as proteins and enzymes, and alter their activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative damage. This compound has also been shown to have antimicrobial properties, which can inhibit the growth of bacteria and fungi. In addition, this compound has been reported to have anticancer properties, which can inhibit the growth of cancer cells.
実験室実験の利点と制限
Potassium zinc phosphate has several advantages for lab experiments. It is a stable and non-toxic compound, which makes it safe to handle. This compound is also readily available and relatively inexpensive, which makes it a cost-effective material for research. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This compound also has a high surface area, which can make it prone to aggregation and precipitation.
将来の方向性
There are several future directions for Potassium zinc phosphate research. One direction is to investigate the use of this compound as a drug delivery system. This compound has a porous structure, which can allow it to encapsulate and release drugs. Another direction is to investigate the use of this compound as a catalyst in renewable energy applications. This compound has been shown to be an effective catalyst in the synthesis of biodiesel, and further research could explore its use in other renewable energy applications. Finally, there is a need for more research on the toxicity and environmental impact of this compound. While this compound is generally considered safe, more research is needed to fully understand its long-term effects on human health and the environment.
Conclusion
This compound is a versatile compound with numerous applications in various fields. Its unique properties make it an attractive material for scientific research. While there is still much to learn about this compound, its potential for use in drug delivery, renewable energy, and other applications make it an exciting area of research for the future.
合成法
Potassium zinc phosphate can be synthesized using various methods such as precipitation, hydrothermal, and sol-gel methods. The precipitation method involves the reaction of zinc nitrate, potassium dihydrogen phosphate, and ammonium hydroxide. The hydrothermal method involves the reaction of zinc oxide, potassium phosphate, and water at high temperature and pressure. The sol-gel method involves the reaction of zinc acetate, potassium dihydrogen phosphate, and ethylene glycol. Each method has its advantages and disadvantages, and the choice of method depends on the desired properties of the this compound.
科学的研究の応用
Potassium zinc phosphate has been widely studied for its scientific research applications. It has been used in the synthesis of various materials, including ceramics, glasses, and composites. This compound has also been investigated for its antimicrobial, antioxidant, and anticancer properties. In addition, this compound has been used as a catalyst in various chemical reactions, including the synthesis of esters, carbonates, and cyclic carbonates.
特性
| 13826-55-6 | |
分子式 |
KO4PZn |
分子量 |
199.4 g/mol |
IUPAC名 |
potassium;zinc;phosphate |
InChI |
InChI=1S/K.H3O4P.Zn/c;1-5(2,3)4;/h;(H3,1,2,3,4);/q+1;;+2/p-3 |
InChIキー |
CXDLXIMRJLZPDZ-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[K+].[Zn+2] |
正規SMILES |
[O-]P(=O)([O-])[O-].[K+].[Zn+2] |
| 13826-55-6 | |
同義語 |
potassium zinc phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


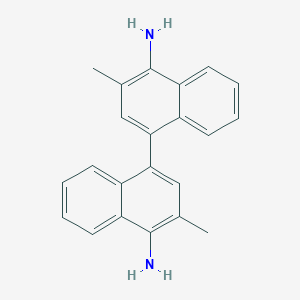
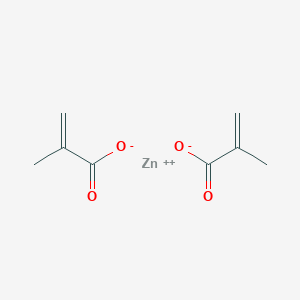
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)


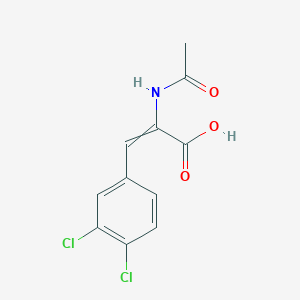

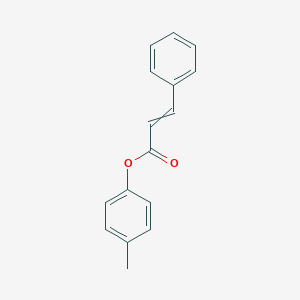


![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)
